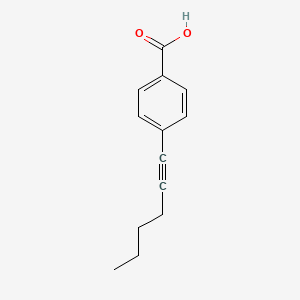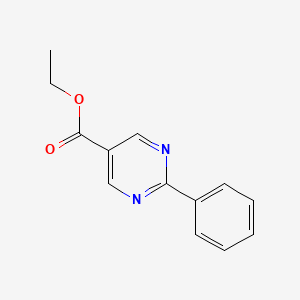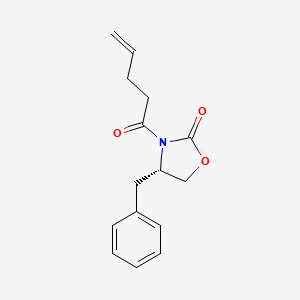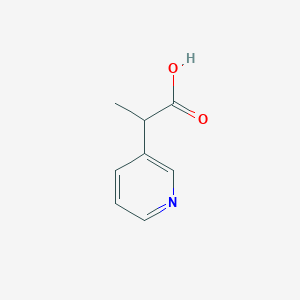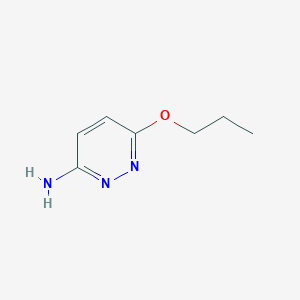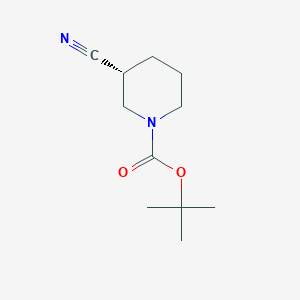
1-N-Boc-3-(R)-cyanopiperidine
Descripción general
Descripción
“1-N-Boc-3-®-cyanopiperidine” is a chemical compound. It’s also known as tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate . It’s an important intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds like 1-N-BOC-3-hydroxypyrrolidine has been reported . The process involves using epoxy chloropropane as the raw material and preparing the compound through a four-step method. This includes two steps of reduction and cyclization to obtain 3-hydroxypyrrolidine .
Molecular Structure Analysis
The molecular formula of “1-N-Boc-3-®-cyanopiperidine” is C11H21NO3 . The structure includes a piperidine ring, which is a common structural motif in many natural products and drugs .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Synthesis
- “1-N-Boc-3-®-cyanopiperidine” is a chemical compound used in the field of pharmaceutical synthesis .
- It is used as a building block in the synthesis of various pharmaceutical compounds .
- The compound is synthesized from epoxy chloropropane through a four-step method . The process involves reduction and cyclization to obtain 3-hydroxypyrrolidine . Borane, prepared from sodium borohydride in the reduction process, is a hydrogen donor and can achieve a complexing protection effect on the reduced amino groups .
-
Asymmetric Hydrogen-Transfer Bioreduction
- “1-N-Boc-3-®-cyanopiperidine” can also be used in the field of asymmetric hydrogen-transfer bioreduction .
- This process involves the bioreduction of ketones in a 2-propanol (IPA)–water medium with E. coli biocatalysts expressing phenylacetaldehyde reductase (PAR: wild-type and mutant enzymes) from Rhodococcus sp. ST-10 and alcohol dehydrogenase .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this process are not specified in the source .
-
Synthesis of Cephalosporin Antibiotics
- “1-N-Boc-3-®-cyanopiperidine” is used as an important intermediate in the synthesis of the fifth-generation cephalosporin antibiotics .
- The compound is synthesized from epoxy chloropropane through a four-step method . The process involves reduction and cyclization to obtain 3-hydroxypyrrolidine . Borane, prepared from sodium borohydride in the reduction process, is a hydrogen donor and can achieve a complexing protection effect on the reduced amino groups .
-
Fine Chemical Intermediate
- “1-N-Boc-3-®-cyanopiperidine” and its derivatives can serve as important fine chemical intermediates .
- It can be widely used in the synthesis of pesticides and pharmaceuticals .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this process are not specified in the source .
-
Synthesis of Important Industrial Chemicals
- “1-N-Boc-3-®-cyanopiperidine” can be used in the synthesis of important industrial chemicals .
- The compound is synthesized from epoxy chloropropane through a four-step method . The process involves reduction and cyclization to obtain 3-hydroxypyrrolidine . Borane, prepared from sodium borohydride in the reduction process, is a hydrogen donor and can achieve a complexing protection effect on the reduced amino groups .
-
Synthesis of Pesticides
- “1-N-Boc-3-®-cyanopiperidine” can also be used in the synthesis of pesticides .
- The compound is synthesized from epoxy chloropropane through a four-step method . The process involves reduction and cyclization to obtain 3-hydroxypyrrolidine . Borane, prepared from sodium borohydride in the reduction process, is a hydrogen donor and can achieve a complexing protection effect on the reduced amino groups .
Safety And Hazards
The safety data sheet for a similar compound, ®-1-N-BOC-3-METHYLAMINO PIPERIDINE, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427123 | |
| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3-(R)-cyanopiperidine | |
CAS RN |
915226-44-7 | |
| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915226-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



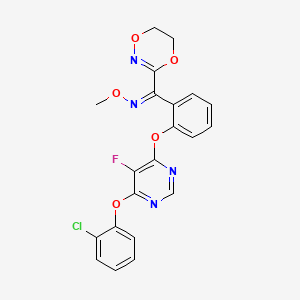

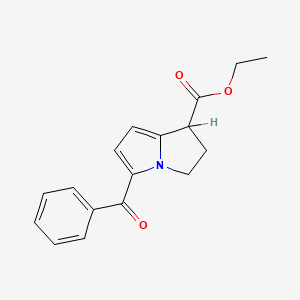
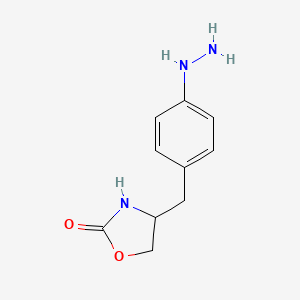
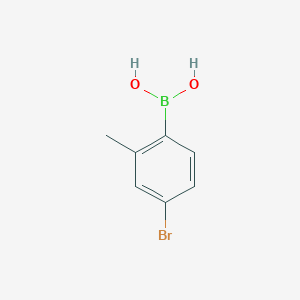
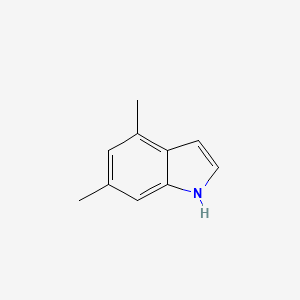

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
